molecular formula C22H19N3O2 B7778061 N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide

N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide

Cat. No.: B7778061
M. Wt: 357.4 g/mol
InChI Key: NERXAKVDQIYKGS-HZHRSRAPSA-N
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Description

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazine derivative, followed by the introduction of the benzamide group. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction could produce simpler amines or hydrazines.

Scientific Research Applications

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide can be compared with other similar compounds, such as:

    N-(2-{N’-[(1E)-(4-chlorophenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide: This compound has a similar structure but with a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.

    N-(2-{N’-[(1E)-(4-nitrophenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide: The presence of a nitro group can enhance the compound’s reactivity and potential biological activities.

The uniqueness of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide lies in its specific molecular structure, which imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

2-benzamido-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-11-13-17(14-12-16)15-23-25-22(27)19-9-5-6-10-20(19)24-21(26)18-7-3-2-4-8-18/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXAKVDQIYKGS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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